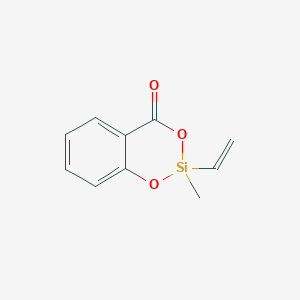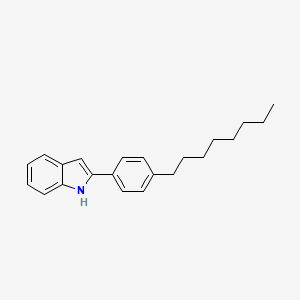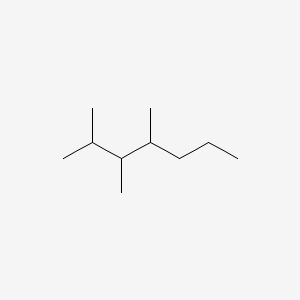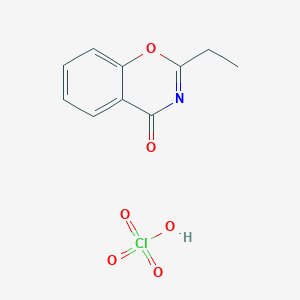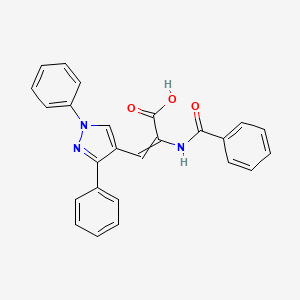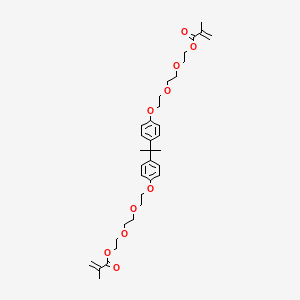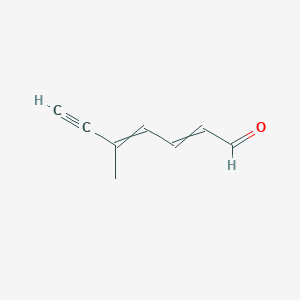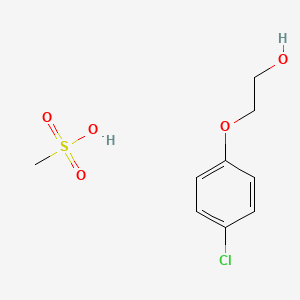
2-(4-Chlorophenoxy)ethanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)ethanol and methanesulfonic acid are two distinct chemical compounds. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is widely used as a catalyst and in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethanol can be synthesized through the reaction of 4-chlorophenol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction .
Methanesulfonic acid is produced industrially by the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. Another method involves the reaction of methanol with sulfur trioxide .
Industrial Production Methods
The industrial production of 2-(4-Chlorophenoxy)ethanol involves the large-scale reaction of 4-chlorophenol with ethylene oxide in the presence of a base. This process is optimized for high yield and purity .
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide or the reaction of methanol with sulfur trioxide. These methods are chosen for their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(4-chlorophenoxy)acetaldehyde.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)ethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Methanesulfonic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form methanesulfonate esters.
Neutralization: Reacts with bases to form methanesulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)acetaldehyde.
Reduction: 2-(4-Chlorophenoxy)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)ethanol is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Studies: As a reagent in the study of enzyme-catalyzed reactions.
Methanesulfonic acid is used in:
Catalysis: As a catalyst in organic synthesis.
Electroplating: In the electroplating industry for metal surface treatment.
Pharmaceuticals: In the production of active pharmaceutical ingredients.
Wirkmechanismus
2-(4-Chlorophenoxy)ethanol exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions .
Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its ability to dissolve a wide range of metal salts makes it useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenoxy)ethanol: Similar in structure but with the chlorine atom in a different position.
p-Toluenesulfonic acid: Similar in function to methanesulfonic acid but with a different molecular structure.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and applications .
Methanesulfonic acid is unique due to its strong acidic properties and ability to dissolve a wide range of metal salts, making it highly versatile in industrial applications .
Eigenschaften
CAS-Nummer |
53542-78-2 |
|---|---|
Molekularformel |
C9H13ClO5S |
Molekulargewicht |
268.72 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C8H9ClO2.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4,10H,5-6H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
LZVWUDLUOIXPEN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
